molecular formula C24H25NO2 B2597155 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide CAS No. 1396795-33-7

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide

Cat. No.: B2597155
CAS No.: 1396795-33-7
M. Wt: 359.469
InChI Key: FUWIFBBJVDIUHP-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a molecular structure that incorporates both a [1,1'-biphenyl]-4-yl moiety and a m-tolyl group, a design characteristic seen in other compounds with reported biological activity . The presence of the hydroxypropyl linker may influence the compound's physicochemical properties and its interaction with biological systems. Structural analogs of this chemical class have been investigated for their affinity towards various receptor targets; for instance, related N-substituted acetamide compounds have demonstrated high selectivity for σ1 receptors and exhibited antinociceptive effects in preclinical models, suggesting potential relevance in pain research . Furthermore, research into novel acetamide pipelines highlights their potential as analgesics that may lack the hepatotoxicity associated with common drugs like acetaminophen, opening avenues for the development of safer therapeutic agents . Researchers can utilize this compound in various biochemical and pharmacological studies, including mechanism-of-action studies, receptor binding assays, and as a key intermediate in the synthesis of more complex molecules. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-18-7-6-8-19(15-18)16-23(26)25-17-24(2,27)22-13-11-21(12-14-22)20-9-4-3-5-10-20/h3-15,27H,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWIFBBJVDIUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide typically involves multiple steps:

  • Formation of the Biphenyl Intermediate: : The initial step often involves the formation of the biphenyl intermediate through a Suzuki coupling reaction. This reaction uses a palladium catalyst to couple a halogenated benzene with a phenylboronic acid.

  • Hydroxylation: : The biphenyl intermediate is then subjected to hydroxylation to introduce the hydroxypropyl group. This can be achieved using a hydroxylating agent such as osmium tetroxide or a similar reagent under controlled conditions.

  • Acetamide Formation: : The final step involves the reaction of the hydroxylated biphenyl with m-tolyl acetic acid to form the acetamide. This step typically requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.

  • Reduction: : The compound can be reduced at various points, such as the carbonyl group in the acetamide, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings in the biphenyl and tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its biphenyl and tolyl groups could facilitate binding to proteins or nucleic acids, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, though detailed studies would be required to confirm such activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxypropyl group could facilitate hydrogen bonding with target molecules, while the biphenyl and tolyl groups might engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Biphenyl-acetamide 2-hydroxypropyl, m-tolyl Amide, hydroxyl, methylphenyl
VM-10 () Biphenyl-carboxamide Nitrate ester, 4-hydroxyphenyl Amide, nitrate ester, hydroxyl
Flurbiprofen-Amphetamine Hybrid () Fluoro-biphenyl-propanamide 2-fluoro-biphenyl, 1-phenylpropan-2-yl Amide, fluorine
Dichlorophenyl Acetamide () Dichlorophenyl-acetamide 3,4-dichlorophenyl, pyrazolyl Amide, chlorine
Boronic Acid Acetamide () Biphenyl-boronic acid-acetamide Boronic acid, tetramethyl-dioxaborolan Amide, boronic acid
Goxalapladib () Naphthyridine-acetamide Trifluoromethyl-biphenyl, piperidinyl Amide, trifluoromethyl, ether

Key Observations :

  • Biphenyl vs.
  • Hydroxypropyl Group : Unique to the target compound, this group may improve aqueous solubility compared to VM-10’s nitrate ester (hydrophobic) or Goxalapladib’s trifluoromethyl group (lipophilic) .
  • m-Tolyl vs. Other Aryl Groups : The meta-methyl group provides steric hindrance distinct from VM-10’s para-hydroxyphenyl (hydrogen bonding) or flurbiprofen hybrid’s fluorine (electrophilic reactivity) .

Comparison :

  • The target compound’s synthesis likely parallels the DCC-mediated method used for the flurbiprofen hybrid , whereas VM-10 requires additional nitration steps .
  • EDC-HCl (as in ) is a milder alternative to DCC, reducing side reactions in acid-sensitive compounds.
Pharmacological and Physicochemical Properties
Compound Melting Point (°C) Molecular Weight LogP (Predicted) Pharmacological Activity Reference
Target Compound N/A ~353.4 ~3.5 Not reported (structural analogies suggest CNS or anti-inflammatory)
VM-10 138–140 406.39 ~2.8 Potential nitrate donor (vasodilation)
Flurbiprofen Hybrid N/A 377.4 ~4.2 NSAID-amphetamine hybrid (dual activity)
Dichlorophenyl Acetamide 200–202 402.27 ~4.5 Antimicrobial, ligand coordination
Goxalapladib N/A 718.80 ~6.0 Anti-atherosclerosis

Key Insights :

  • Melting Points : The hydroxypropyl group in the target compound may lower its melting point compared to dichlorophenyl acetamide (200–202°C) due to reduced crystallinity .
  • Lipophilicity : The m-tolyl group increases LogP relative to VM-10’s polar nitrate ester but remains less lipophilic than halogenated analogs .
  • Activity : While the target compound’s exact activity is unconfirmed, structurally related compounds show diverse roles: VM-10 as a vasodilator, Goxalapladib in atherosclerosis , and dichlorophenyl derivatives in antimicrobial applications .
Crystallographic and Conformational Analysis
  • Dichlorophenyl Acetamide () : Exhibits three conformers in the asymmetric unit with dihedral angles (44.5°–77.5°) between aromatic rings, stabilized by N–H⋯O hydrogen bonds forming R22(10) dimers .
  • Target Compound: The hydroxypropyl group may promote intramolecular hydrogen bonding, altering crystal packing compared to non-hydroxylated analogs.

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety and a hydroxyl group on a propanol chain, along with a methyl-substituted phenyl group (m-tolyl). Its molecular structure can be represented as follows:

  • Molecular Formula : C24H25NO
  • Molecular Weight : 359.47 g/mol

This structural configuration suggests that the compound may interact with various biological targets due to the presence of functional groups capable of forming hydrogen bonds and hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves several methods. Common synthetic routes include:

  • Reagents : 4-biphenylcarboxylic acid, 2-amino-2-hydroxypropane, pivaloyl chloride.
  • Conditions : The reaction is often facilitated by bases like triethylamine and conducted under controlled temperatures to optimize yield and purity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the following pathways:

  • Protein Interactions : The biphenyl group can engage with hydrophobic pockets in proteins, while the hydroxyl group may participate in hydrogen bonding with specific amino acid residues.
  • Enzyme Modulation : It may modulate the activity of various enzymes and receptors involved in critical biological processes.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. Notable findings include:

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, inhibitors targeting polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells, have been investigated for their potential therapeutic effects .
CompoundActivityReference
This compoundAnticancer potential
Similar biphenyl derivativesInhibition of Plk1

Case Studies

Several case studies have evaluated compounds similar to this compound for their biological activities:

  • In Vitro Studies : Compounds derived from biphenyl structures demonstrated significant inhibition of tumor cell lines, highlighting their potential as anticancer agents.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the biphenyl or hydroxypropyl groups can enhance biological activity, suggesting avenues for further drug development.

Q & A

Q. What are the recommended synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via carbodiimide-mediated coupling of 2-(m-tolyl)acetic acid with a biphenyl-derived amino alcohol intermediate. Key steps include:

  • Activation of carboxylic acid : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents in dichloromethane at 273 K to minimize side reactions .
  • Purification : Column chromatography or recrystallization from methylene chloride improves purity (>95%) .
  • Optimization : Adjust stoichiometry (1:1 molar ratio of acid to amine), reaction time (3–6 hours), and temperature (273–298 K) to balance yield (60–80%) and purity.

Q. Table 1. Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)
Carboxylic acid activationEDC, DCM, 273 K65–7590–95
CouplingTriethylamine, 3 h70–8095
PurificationColumn chromatography60–70>98

Q. What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify biphenyl integration, hydroxypropyl stereochemistry, and absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., hydroxypropyl configuration) and hydrogen-bonding patterns in solid state .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What safety precautions are necessary for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical attention if inhaled or ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Control for stereochemistry : Validate hydroxypropyl configuration via chiral HPLC or X-ray crystallography, as enantiomers may exhibit divergent activity .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under matched experimental parameters to identify outliers .

Q. What strategies improve solubility and stability for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .
  • Stability testing : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours) and add antioxidants (e.g., 0.01% BHT) if needed .

Q. Table 2. Solubility and Stability Parameters

ConditionSolubility (mg/mL)Stability (t½, hours)
PBS (pH 7.4)0.5–1.012–24
5% DMSO in PBS2.0–3.024–48
10% β-cyclodextrin4.5–5.5>48

Q. How does hydroxypropyl stereochemistry influence pharmacological activity, and how is stereochemical purity validated?

Answer:

  • Activity impact : The (R)-enantiomer may exhibit 10-fold higher affinity for target receptors than the (S)-form due to spatial compatibility with binding pockets .
  • Validation methods :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
    • Circular Dichroism (CD) : Confirm optical activity peaks correlate with pure enantiomers .
    • Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction .

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